(2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine
Description
The compound "(2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine" is a substituted tetrahydrofuran derivative featuring a methanamine group attached to a highly methylated furan ring. Its unique structure combines a rigid oxygen-containing heterocycle with a primary amine moiety, making it a candidate for applications in medicinal chemistry, catalysis, or polymer science.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2,2,3,5,5-pentamethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-8(2)6-10(5,7-11)9(3,4)12-8/h6-7,11H2,1-5H3 |
InChI Key |
WXLWBUUFLYBQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)(C)CN)C |
Origin of Product |
United States |
Biological Activity
(2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial and antiproliferative effects.
Chemical Structure and Properties
The compound (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine features a tetrahydrofuran ring with multiple methyl groups that contribute to its stability and solubility. Its molecular formula is CHN, and it possesses a molecular weight of 171.29 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives related to (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine. For instance:
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : A derivative of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 125 µg/mL .
Antiproliferative Activity
The antiproliferative effects of (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine have also been investigated:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer).
- Findings : In vitro assays revealed IC values of approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells . These results suggest that the compound may have potential as a chemotherapeutic agent.
Research Data Summary
| Activity Type | Target Pathogen/Cell Line | MIC/IC Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 62.5 µg/mL | |
| Antibacterial | S. aureus | 125 µg/mL | |
| Antiproliferative | HeLa | 226 µg/mL | |
| Antiproliferative | A549 | 242 µg/mL |
Mechanistic Insights
The biological activities of (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine can be attributed to its ability to interact with specific cellular targets:
- Cell Wall Synthesis Inhibition : Similar compounds have shown efficacy in disrupting bacterial cell wall formation.
- Apoptosis Induction : The antiproliferative effects may be mediated through pathways leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on a different compound, [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f) . While structurally distinct, this compound shares functional similarities (e.g., a methanamine group) and can serve as a basis for indirect comparisons. Below is a detailed analysis:
Structural Differences
Spectroscopic Properties
For 4f , key NMR data include:
- ¹H-NMR : δ 7.70 (t, J = 6.5 Hz, 1H), 3.93 (s, 2H, -CH2NH2) .
- ¹³C-NMR : δ 167.24 (d, J = 252.2 Hz, C-F), 84.37 (dioxaborolane carbons) .
- ¹¹B-NMR : δ 30.4 ppm (characteristic of boronic esters) .
Functional and Application-Based Comparisons
Reactivity
- Compound 4f : The boronic ester group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in aryl-aryl bond formation .
- Target Compound : The primary amine could participate in condensation reactions (e.g., Schiff base formation), while the tetrahydrofuran ring might influence solubility or steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
